5-Bromo-1H-imidazo[4,5-B]pyrazine

Catalog No.
S687431
CAS No.
91225-41-1
M.F
C5H3BrN4
M. Wt
199.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-imidazo[4,5-B]pyrazine

CAS Number

91225-41-1

Product Name

5-Bromo-1H-imidazo[4,5-B]pyrazine

IUPAC Name

5-bromo-3H-imidazo[4,5-b]pyrazine

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

InChI

InChI=1S/C5H3BrN4/c6-3-1-7-4-5(10-3)9-2-8-4/h1-2H,(H,7,8,9,10)

InChI Key

GXPYKUNCAMSMDZ-UHFFFAOYSA-N

SMILES

C1=C(N=C2C(=N1)N=CN2)Br

Canonical SMILES

C1=C(N=C2C(=N1)N=CN2)Br

5-Bromo-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound characterized by its unique bicyclic structure, which includes an imidazole and a pyrazine ring. Its molecular formula is C5_5H3_3BrN4_4, and it features a bromine atom at the 5-position of the imidazo ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for the development of various bioactive molecules.

Synthesis and Characterization:

5-Bromo-1H-imidazo[4,5-B]pyrazine is a heterocyclic compound containing nitrogen atoms arranged in a specific ring structure. While the specific details of its synthesis are not widely published, scientific literature suggests its preparation through multistep reactions involving readily available starting materials. Research articles often describe its characterization using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity. []

Potential Applications:

Research suggests that 5-Bromo-1H-imidazo[4,5-B]pyrazine may hold potential for various scientific applications, although its specific uses are still under exploration. Here are some areas where it has been investigated:

  • Medicinal Chemistry: Some studies have explored the potential of 5-Bromo-1H-imidazo[4,5-B]pyrazine derivatives as anti-cancer agents. These derivatives have been shown to exhibit cytotoxicity (cell killing ability) against certain cancer cell lines. [] However, further research is necessary to understand their mechanism of action and potential therapeutic efficacy.
  • Material Science: Research suggests that 5-Bromo-1H-imidazo[4,5-B]pyrazine can be incorporated into the design of new materials with specific properties. For example, it has been explored as a potential building block for the development of novel organic semiconductors. []

The reactivity of 5-Bromo-1H-imidazo[4,5-b]pyrazine primarily involves electrophilic substitution reactions due to the presence of the bromine atom. The compound can undergo nucleophilic attack at the brominated position, allowing for the introduction of various substituents. Additionally, it can participate in cycloaddition reactions and condensation reactions with other nucleophiles, expanding its utility in synthetic organic chemistry.

Research has indicated that 5-Bromo-1H-imidazo[4,5-b]pyrazine exhibits significant biological activity, particularly as an inhibitor of specific protein kinases. For instance, derivatives of this compound have been evaluated for their inhibitory effects on the mesenchymal–epithelial transition factor (c-Met) protein kinase, which plays a critical role in cancer progression and metastasis . The structure-activity relationship studies suggest that modifications to the imidazo and pyrazine moieties can enhance potency and selectivity against various biological targets.

Several synthetic routes have been developed for the preparation of 5-Bromo-1H-imidazo[4,5-b]pyrazine. Common methods include:

  • Bromination of Imidazo[4,5-b]pyrazine: The compound can be synthesized by brominating imidazo[4,5-b]pyrazine using brominating agents such as N-bromosuccinimide.
  • Cyclization Reactions: Starting from appropriate precursors containing both imidazole and pyrazine functionalities, cyclization can be induced under acidic or basic conditions to yield 5-Bromo-1H-imidazo[4,5-b]pyrazine.
  • Multicomponent Reactions: Innovative synthetic strategies involve multicomponent reactions where various reactants are combined to form the desired product in a single step.

The unique structure of 5-Bromo-1H-imidazo[4,5-b]pyrazine makes it valuable in several fields:

  • Pharmaceutical Development: It serves as a lead compound in designing new kinase inhibitors for cancer treatment.
  • Material Science: The compound may find applications in developing novel materials due to its electronic properties.
  • Biochemical Research: It is used as a tool compound to study signaling pathways involving c-Met and other related kinases.

Interaction studies have shown that 5-Bromo-1H-imidazo[4,5-b]pyrazine interacts with various biological macromolecules. Its binding affinity to c-Met has been characterized using molecular docking simulations and biochemical assays. These studies help elucidate the mechanism of action and provide insights into optimizing its structure for enhanced efficacy.

Several compounds share structural similarities with 5-Bromo-1H-imidazo[4,5-b]pyrazine, including:

Compound NameStructural FeaturesNotable Activity
Imidazo[4,5-b]pyridineContains an imidazole ring fused with pyridineAnticancer activity
2-Aminoimidazo[4,5-b]pyridineSubstituted imidazole with amino groupKinase inhibition
Pyrazolo[3,4-d]pyrimidineContains a pyrazole and pyrimidine ringAntiviral properties
6-Bromoimidazo[4,5-b]pyridineBrominated at a different positionSelective kinase inhibition

The uniqueness of 5-Bromo-1H-imidazo[4,5-b]pyrazine lies in its specific bromination pattern and its ability to selectively inhibit c-Met compared to other similar compounds. This specificity enhances its potential as a therapeutic agent in oncology.

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Wikipedia

6-Bromo-1H-imidazo[4,5-b]pyrazine

Dates

Modify: 2023-08-15

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